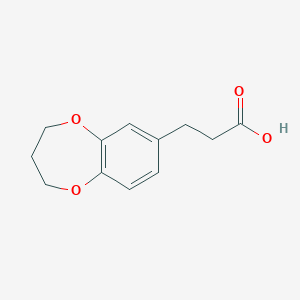

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

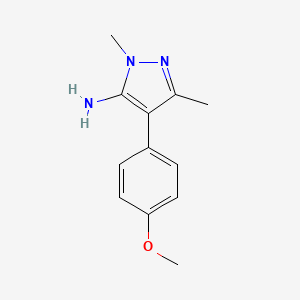

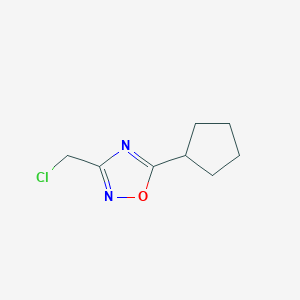

“3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid” is a chemical compound with the molecular formula C12H14O4 . It is a derivative of 3,4-dihydro-2H-1,5-benzodioxepin , a bicyclic compound consisting of a benzene ring fused to a seven-membered ring containing two oxygen atoms .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H14O4/c13-12(14)5-3-9-2-4-10-11(8-9)16-7-1-6-15-10/h2,4,8H,1,3,5-7H2,(H,13,14) . This indicates that the molecule consists of a 3,4-dihydro-2H-1,5-benzodioxepin ring attached to a propanoic acid group .

Applications De Recherche Scientifique

Chemistry and Biological Activity

Research into compounds structurally related to 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid, such as 3-benzazepines, has highlighted their potential in medicinal chemistry due to their cytotoxic activities against cancer cells and effects on multidrug resistance (MDR) in leukemia. For instance, certain 3-benzazepines have been shown to exhibit higher cytotoxicity than dopamine in human promyelotic leukemia cells, and their ability to produce radicals and enhance the decay of ascorbic acid in rat brain homogenate suggests a potential for therapeutic application in oxidative stress-related conditions. Furthermore, these compounds have shown inhibitory effects against reverse transcriptase, suggesting a role in antiviral therapy (Kawase, Saito, & Motohashi, 2000).

Synthetic Applications

The synthetic versatility of compounds related to this compound is evident in methodologies developed for constructing complex heterocycles, such as benzimidazoles, quinoxalines, and benzo[1,5]diazepines, from o-phenylenediamines. These synthetic routes highlight the chemical's role as a precursor in the synthesis of bioactive heterocyclic compounds, which are critical in drug development and other applications in organic chemistry (Ibrahim, 2011).

Analytical and Environmental Implications

In the field of analytical chemistry, the structural analogs of this compound have been utilized in the development of high-performance liquid chromatography (HPLC) methodologies for the analysis of basic drugs, demonstrating the compound's relevance in improving the analytical detection and characterization of pharmaceuticals (Flanagan, Harvey, & Spencer, 2001).

Biodegradation and Environmental Fate

The environmental fate and biodegradation of parabens, which share structural similarities with this compound, have been reviewed to understand their persistence and transformation in aquatic environments. This research underscores the importance of evaluating the environmental impact of such compounds, particularly their biodegradability and potential to form more stable and persistent chlorinated by-products (Haman, Dauchy, Rosin, & Munoz, 2015).

Safety and Hazards

The safety information available indicates that “3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinsing cautiously with water for several minutes .

Propriétés

IUPAC Name |

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-12(14)5-3-9-2-4-10-11(8-9)16-7-1-6-15-10/h2,4,8H,1,3,5-7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYULEYHGWKPDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)CCC(=O)O)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416096.png)

![1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1416101.png)

![4-(4-Formyl-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416106.png)

![4-(3-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416109.png)

![4-(2-Bromo-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416117.png)

![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B1416118.png)